molecular formula C13H15FN4O B12987982 2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane

2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane

Cat. No.: B12987982
M. Wt: 262.28 g/mol
InChI Key: KTPQSALHYITVHR-UHFFFAOYSA-N
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Description

2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane is a heterocyclic compound that features a unique combination of fluoropyridine, pyrazole, and oxazinane moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane is unique due to its combination of fluoropyridine, pyrazole, and oxazinane moieties, which impart distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C13H15FN4O

Molecular Weight

262.28 g/mol

IUPAC Name

2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinane

InChI

InChI=1S/C13H15FN4O/c14-10-2-3-11(16-8-10)12-4-6-18(17-12)9-13-15-5-1-7-19-13/h2-4,6,8,13,15H,1,5,7,9H2

InChI Key

KTPQSALHYITVHR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(OC1)CN2C=CC(=N2)C3=NC=C(C=C3)F

Origin of Product

United States

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